molecular formula C37H70O4 B1228903 Tonkinelin CAS No. 188295-46-7

Tonkinelin

Cat. No.: B1228903
CAS No.: 188295-46-7
M. Wt: 578.9 g/mol
InChI Key: MECGDTAEMVIQNQ-DFOKCWARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tonkinelin is a novel annonaceous acetogenin isolated from the root bark of Uvaria tonkinensis Finet et Gagnep. (Annonacease) . This C37 compound represents an unusual structural type within its class, as it possesses neither tetrahydrofuran (THF) nor epoxide rings, and features only a vicinal diol in its hydrocarbon chain . Preliminary pharmacological studies have demonstrated that this compound exhibits potent inhibitory activity against human leukemia (HL-60) and human colon adenocarcinoma (HCT-8) cell lines in vitro . Annonaceous acetogenins are a broad class of natural products known for their highly potent biological activities, primarily through the inhibition of mitochondrial complex I (NADH: ubiquinone oxidoreductase), leading to ATP depletion and apoptosis in tumor cells . This mechanism is particularly effective against multi-drug resistant (MDR) cancers . Researchers can utilize this compound as a specialized chemical tool to investigate these pathways and explore new oncological therapeutics. This product is labeled "For Research Use Only" (RUO). RUO products are exclusively tailored for laboratory research applications and are not intended for use in diagnostic or therapeutic procedures with human patients .

Properties

CAS No.

188295-46-7

Molecular Formula

C37H70O4

Molecular Weight

578.9 g/mol

IUPAC Name

(2S)-4-[(15R,16R)-15,16-dihydroxydotriacontyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C37H70O4/c1-3-4-5-6-7-8-9-10-11-15-18-21-24-27-30-35(38)36(39)31-28-25-22-19-16-13-12-14-17-20-23-26-29-34-32-33(2)41-37(34)40/h32-33,35-36,38-39H,3-31H2,1-2H3/t33-,35+,36+/m0/s1

InChI Key

MECGDTAEMVIQNQ-DFOKCWARSA-N

SMILES

CCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCCC1=CC(OC1=O)C)O)O

Isomeric SMILES

CCCCCCCCCCCCCCCC[C@H]([C@@H](CCCCCCCCCCCCCCC1=C[C@@H](OC1=O)C)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCCC1=CC(OC1=O)C)O)O

Other CAS No.

188295-46-7

Synonyms

tonkinelin

Origin of Product

United States

Natural Occurrence and Phytochemical Investigations of Tonkinelin

Plant Sources and Geographical Distribution of Tonkinelin-Producing Species

This compound has been identified in plants belonging to the Annonaceae family, a group known for producing various acetogenins (B1209576) iupac.orgpsu.edu.

Uvaria tonkinensis Finet et Gagnep. is recognized as a primary source from which this compound was first isolated nih.govthieme-connect.com. Further studies on the root bark of Uvaria tonkinensis led to the isolation of this novel Annonaceous acetogenin (B2873293) nih.gov. This compound has also been identified as a cowpea variety-specific marker in Vigna unguiculata (cowpea), particularly in the variety Dagbantuya nih.gov. While Uvaria tonkinensis is a key source, the presence of this compound in other plants like cowpea suggests a broader, albeit potentially less concentrated, natural distribution nih.gov.

Information regarding the specific geographical distribution of Uvaria tonkinensis was not explicitly detailed in the provided search results. However, the Annonaceae family, to which Uvaria tonkinensis belongs, is widely distributed in tropical and subtropical regions scribd.com. Research on cowpea varieties, where this compound was also found, mentions samples from Ghana and Serbia, indicating a presence in different geographical areas for this alternative source nih.govresearchgate.net.

Methodologies for Extraction and Primary Purification of this compound

The isolation of natural products like this compound from plant matrices typically involves a series of extraction and purification steps.

The classic approach for extracting Annonaceous acetogenins (ACGs), including compounds like this compound, involves successive solvent extractions using solvents of increasing polarity psu.eduscribd.com. Alternatively, liquid-liquid partitioning from an initial alcoholic extract can be employed psu.edu. For instance, a study involving cowpea metabolomics, where this compound was identified, utilized absolute methanol (B129727) for extraction from cooked legume flour nih.gov. The resulting extract was then processed, including the removal of organic solvent, before further analysis nih.gov. Another study on Mediterranean evergreen shrubs used successive solvent extraction with hexane, 80% acetone, and 96% ethanol (B145695) to extract pigments, demonstrating the principle of using solvents of varying polarities researchgate.net.

Advanced Structural Elucidation and Stereochemical Assignment of Tonkinelin

Spectroscopic Analysis for Planar Structure Determination

Spectroscopic methods provide crucial information about the functional groups present in tonkinelin and the connectivity of its atoms, allowing for the determination of its planar structure. nii.ac.jp

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (e.g., 1H NMR, 13C NMR)

NMR spectroscopy is a fundamental tool in the structural elucidation of organic compounds like this compound. beilstein-journals.orgnii.ac.jp Both ¹H NMR and ¹³C NMR spectroscopy are used to identify different types of hydrogen and carbon atoms within the molecule and their local environments. beilstein-journals.orgnii.ac.jp Analysis of chemical shifts, splitting patterns, and integration in the ¹H NMR spectrum provides information about the number and types of protons and their neighboring protons. nii.ac.jp The ¹³C NMR spectrum reveals the different carbon environments present in the molecule. nii.ac.jp For this compound, NMR data has been instrumental in confirming the presence of the long hydrocarbon chain, the vicinal diol functionality, and the α,β-unsaturated γ-lactone ring. nii.ac.jp For instance, ¹H NMR data for synthetic (17S, 18S)-tonkinelin in CDCl₃ includes signals at δ = 0.88 (3H, t, J = 6.9 Hz), 1.20-1.30 (32H, m), 1.34-1.39 (2H, m), 2.03-2.07 (2H, m), and characteristic signals for the hydroxyl protons and those adjacent to them, as well as signals for the protons in the γ-lactone ring. nii.ac.jp The ¹³C NMR data provides corresponding information about the carbon skeleton, with signals at δ = 14.09, 22.68, 29.11, 29.35, 29.44, 29.57, 29.64, 29.66, 29.66, 29.69, 31.93, 32.06, 33.59, 126.26, and 136.79. nii.ac.jp

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis (e.g., FAB-MS, LC-MS)

Mass spectrometry provides information about the molecular weight of this compound and its fragmentation pattern, which helps in determining its molecular formula and structural subunits. nii.ac.jpnih.govmountainscholar.org Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) have been applied in the analysis of this compound. nih.govmountainscholar.org High-resolution MS data provides precise mass measurements, allowing for the determination of the elemental composition. nii.ac.jp Fragmentation analysis in MS can provide clues about the connectivity of different parts of the molecule by breaking it into smaller, charged fragments. mountainscholar.org For example, High-Resolution Electron Ionization Mass Spectrometry (HREIMS) data for a related compound showed a molecular ion peak, allowing for the calculation of its elemental composition. nii.ac.jp

Infrared (IR) Spectroscopy Contributions

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by analyzing the vibrations of chemical bonds. nii.ac.jp The IR spectrum shows characteristic absorption bands corresponding to specific functional groups such as hydroxyl groups (O-H stretch), carbonyl group in the γ-lactone (C=O stretch), and C-H stretches in the alkyl chain. nii.ac.jp IR spectra for synthetic this compound candidates have shown absorption bands at wavelengths such as 3344, 2954, 2916, 2848, 1466, 1125, 962, 868, 755, and 720 cm⁻¹. nii.ac.jp

Chiral Analysis and Absolute Stereochemistry Determination

Determining the stereochemistry, particularly the absolute configuration of the chiral centers, is crucial for understanding the biological activity of this compound. nii.ac.jpontosight.ai this compound has chiral centers at the hydroxyl-bearing carbons (C-17 and C-18) and the methyl-substituted carbon in the γ-lactone moiety. nii.ac.jp

Optical Rotation Measurements

Optical rotation measurements are used to determine the effect of a chiral compound on plane-polarized light. nii.ac.jpnih.gov The specific rotation ([α]D) is a physical property that is dependent on the compound's structure, concentration, solvent, temperature, and the wavelength of light used. nii.ac.jp By comparing the optical rotation of natural this compound with that of synthetic stereoisomers, researchers can gain insight into the likely absolute configuration. nii.ac.jpnih.gov For instance, comparison of the optical rotation of synthetic candidates and the natural compound suggested that the absolute configuration of natural this compound is likely (17S, 18S). nih.govnii.ac.jpnih.gov

Chemical Derivatization for Stereochemical Assignment (e.g., Mosher's Method, Diastereomer Synthesis)

Chemical derivatization, particularly the use of chiral derivatizing agents like Mosher's acid (MTPA), is a common method for determining the absolute configuration of chiral centers in molecules with hydroxyl groups. nii.ac.jpacs.org By preparing diastereomeric esters (e.g., using (R)- and (S)-MTPA chloride) and analyzing their ¹H NMR spectra, the absolute configuration of the adjacent chiral center can be determined based on the differential shielding effects observed for the protons in the molecule. nii.ac.jpacs.org While Mosher's method is powerful, in the case of this compound, the long carbon chain separating the diol and the γ-lactone moieties makes differentiation of the two possible diastereomers (17S, 18S and 17R, 18R) challenging solely by ¹H or ¹³C NMR of the Mosher esters. nii.ac.jp

Therefore, the synthesis of possible diastereomers of this compound and comparison of their properties, such as optical rotation, with the natural product is a crucial approach for absolute stereochemistry determination. nii.ac.jpnih.gov The synthesis of both the (17S, 18S) and (17R, 18R) diastereomers of this compound and comparison of their optical rotations with that of natural this compound was instrumental in suggesting the absolute configuration of the natural compound. nii.ac.jpnih.gov The threo relative stereochemistry of the dihydroxyl part and the known (S) configuration of the secondary methyl group in the γ-lactone moiety, combined with the synthesis and optical rotation comparison, led to the suggestion that the absolute configuration of natural this compound is likely (17S, 18S). nii.ac.jpnih.gov

Data Tables

Spectroscopic MethodType of Data ProvidedExample Data (Synthetic this compound)
¹H NMRChemical shifts (δ), multiplicity, coupling constants (J)δ 0.88 (t, J=6.9 Hz), 1.20-1.30 (m), 1.34-1.39 (m), 2.03-2.07 (m), 3.95 (d, J=7.4 Hz), 5.66-5.79 (m) nii.ac.jp
¹³C NMRChemical shifts (δ)δ 14.09, 22.68, 29.11, 29.35, 29.44, 29.57, 29.64, 29.66, 29.66, 29.69, 31.93, 32.06, 33.59, 126.26, 136.79 nii.ac.jp
IRAbsorption bands (cm⁻¹)3344, 2954, 2916, 2848, 1466, 1125, 962, 868, 755, 720 nii.ac.jp
MSMolecular ion peaks, fragmentation ionsHREIMS (M+): calcd. for C₁₉H₃₈O, 282.2922; found, 282.2927 (for a related compound) nii.ac.jp
Optical RotationSpecific rotation ([α]D)[α]D values for synthetic diastereomers compared to natural this compound nii.ac.jpnih.gov

Detailed Research Findings

Key research findings regarding the structural elucidation and stereochemical assignment of this compound include:

this compound was isolated from Uvaria tonkinesis and identified as a linear acetogenin (B2873293) with vicinal diols at C-17 and C-18 and an α,β-unsaturated γ-lactone. beilstein-journals.orgnih.govnii.ac.jpiupac.org

Spectroscopic methods, including ¹H NMR, ¹³C NMR, MS, and IR, were used to determine the planar structure of this compound. beilstein-journals.orgnii.ac.jp

The threo relative stereochemistry of the dihydroxyl part was determined. nii.ac.jp

The (S) configuration of the secondary methyl group in the γ-lactone moiety was determined, likely by CD spectrum analysis in the initial isolation studies. nii.ac.jp

Due to the separation of the chiral centers by a long alkyl chain, differentiating between the (17S, 18S) and (17R, 18R) diastereomers solely by NMR of Mosher esters was difficult. nii.ac.jp

The absolute configuration of natural this compound was suggested to be (17S, 18S) based on the comparison of the optical rotation of synthetic (17S, 18S)-tonkinelin and (17R, 18R)-tonkinelin with that of the natural compound. nih.govnii.ac.jpnih.gov

Crystallographic Approaches (if applicable)

Based on the available literature, X-ray crystallographic analysis of this compound has been reported as being very difficult due to the waxy nature of the compound. nii.ac.jp Therefore, crystallographic approaches were not the primary method for determining the structure and stereochemistry of this compound. nii.ac.jp While X-ray crystallography is a powerful tool for absolute stereochemical assignment and structural confirmation of organic molecules researchgate.netresearchgate.netbeilstein-journals.org, its application to this compound has been limited.

Comparative Structural Analysis within Linear Annonaceous Acetogenins (B1209576)

Annonaceous acetogenins are a diverse class of natural products characterized by long-chain fatty acids, typically C35 or C37, a terminal γ-lactone ring, and various oxygenated functionalities along the hydrocarbon chain. mdpi.comwikipedia.orgmdpi.comresearchgate.netscielo.brscielo.br These functionalities can include hydroxyl groups, ketones, epoxides, and tetrahydrofuran (B95107) (THF) or tetrahydropyran (B127337) (THP) rings. mdpi.comwikipedia.orgmdpi.comresearchgate.netscielo.brscielo.br Linear acetogenins, like this compound, are a subgroup that lack the cyclic THF or THP ether rings. mdpi.commdpi.compsu.edu

This compound is notable among linear Annonaceous acetogenins for its relatively simple structure, possessing only a vicinal diol at positions C-17 and C-18 and an α,β-unsaturated γ-lactone. thieme-connect.combeilstein-journals.orgnih.govthieme-connect.com This contrasts with other linear acetogenins that may feature additional hydroxyl groups, double bonds, or ketone groups. psu.edu For example, giganin, another linear acetogenin, has hydroxyl groups at positions 4, 10, 17, and 18 and a double bond at Δ13. psu.edu Muricatacin is a C35 linear acetogenin with a terminal γ-lactone and a long alkyl chain. researchgate.net

The structural simplicity of this compound, particularly the absence of THF rings, has implications for its biological activity compared to other Annonaceous acetogenins. Studies have shown that this compound exhibits weaker inhibitory activity against bovine heart mitochondrial complex I compared to more complex acetogenins like bullatacin (B1665286) and cis-solamin, which contain THF rings. nii.ac.jpresearchgate.netresearchgate.net This suggests that the presence and arrangement of THF rings and the length of the alkyl spacer play significant roles in the potency of mitochondrial complex I inhibition by Annonaceous acetogenins. nii.ac.jp The spacer length in this compound (15 carbon atoms) is longer than the optimal length (approximately 13 carbon atoms) for potent inhibition observed in other acetogenins, which may contribute to its weaker activity. nii.ac.jp

Chemical Synthesis and Derivatization Strategies for Tonkinelin

Total Synthesis Approaches to Tonkinelin

Total synthesis of natural products like this compound presents significant challenges, particularly in establishing the correct relative and absolute stereochemistry of chiral centers. Several strategies have been developed for the synthesis of acetogenins (B1209576), and these methodologies have been applied or are relevant to the synthesis of this compound.

Seminal Total Synthesis by Makabe's Group

The first synthesis of two possible diastereomers of this compound was reported by Makabe's group in 2007 nii.ac.jpnih.govresearchgate.net. This seminal work was crucial for suggesting the absolute configuration of natural this compound nii.ac.jpnih.govresearchgate.net. Their synthesis involved the preparation of (17S,18S)-tonkinelin and (17R,18R)-tonkinelin nii.ac.jpresearchmap.jp. By comparing the optical rotation of the synthetic compounds with that of the natural product, they suggested that the absolute configuration of natural this compound is likely (17S,18S) nii.ac.jpnih.govresearchgate.net. This synthesis provided access to stereochemically defined samples of this compound, enabling further biological evaluation nii.ac.jpnih.gov.

Stereoselective Synthesis Methodologies

Stereoselective synthesis is essential for constructing chiral molecules like this compound with defined configurations at each stereocenter wikipedia.org. Methodologies employed in the synthesis of this compound and related acetogenins often involve strategies to control the formation of specific stereoisomers. Makabe's synthesis of the dihydroxyl part of this compound utilized asymmetric dihydroxylation by the Sharpless procedure, followed by spontaneous epoxidation, yielding an epoxy alcohol with high enantiomeric excess nii.ac.jp. Stereoselective approaches are critical for assembling the complex carbon chain and incorporating the γ-lactone and hydroxyl functionalities with the correct relative and absolute stereochemistry nih.govresearchgate.netresearchmap.jpnih.govnih.govresearchgate.net.

Synthesis of Diastereomers and Stereoisomers of this compound

The synthesis of different diastereomers and stereoisomers of natural products is vital for confirming their absolute configuration and for structure-activity relationship studies wikipedia.org. Makabe's group synthesized two possible diastereomers of this compound, (17S,18S)-tonkinelin and (17R,18R)-tonkinelin, as part of their effort to determine the absolute configuration of the natural compound nii.ac.jpnih.govresearchgate.net. The ability to synthesize specific stereoisomers allows for the investigation of how different spatial arrangements of atoms impact biological activity wikipedia.org. While Makabe's work focused on these two diastereomers of this compound, the synthesis of libraries of stereoisomers has been pursued for other acetogenins to comprehensively study their properties acs.orgacs.org.

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is a strategy employed to explore the impact of structural modifications on its biological activity and to potentially develop compounds with improved properties. Modifications can be made to different parts of the molecule, such as the γ-lactone moiety or the hydrocarbon chain researchgate.net.

Modifications of the γ-Lactone Moiety

The α,β-unsaturated γ-lactone is a characteristic functional group found in this compound and many other acetogenins nii.ac.jp. Modifications to this moiety can involve altering the unsaturation pattern, substituting atoms within the ring, or changing the ring size. Such modifications can influence the compound's reactivity, stability, and interaction with biological targets researchgate.net. While specific examples of γ-lactone modifications in this compound analogues were not detailed in the search results, the modification of the γ-lactone ring is a general strategy in the design of acetogenin (B2873293) analogues to improve bioactivities researchgate.net. The synthesis of various γ-lactones and their derivatives is a well-established area of organic chemistry, providing methodologies that can be applied to the synthesis of this compound analogues mdpi.comnih.govmdpi.com.

Alterations in the Hydrocarbon Chain

The long hydrocarbon chain in this compound contains the hydroxyl groups at C-17 and C-18 beilstein-journals.orgnii.ac.jp. Alterations in the hydrocarbon chain can include changes in its length, the position and stereochemistry of the hydroxyl groups, the introduction of double or triple bonds, or the incorporation of other functional groups researchmap.jp. These modifications can significantly impact the compound's lipophilicity, flexibility, and interaction with biological membranes and proteins researchgate.net. The length of the alkyl spacer linking functional groups, such as the hydroxylated part and the γ-lactone ring, is known to be an important structural factor for the inhibitory effect of acetogenins on mitochondrial complex I nii.ac.jp. Therefore, altering the hydrocarbon chain length and functionalization pattern in this compound analogues is a relevant strategy for modulating their biological activity researchmap.jpresearchgate.net.

Introduction of Hydroxyl Groups and other Functionalities

The introduction of hydroxyl groups and other functionalities is a critical aspect of synthesizing complex natural products like this compound. This compound notably features vicinal diol functionality. nii.ac.jp

In the synthesis of this compound by Makabe's group, asymmetric dihydroxylation was employed as a key step to introduce hydroxyl groups with defined stereochemistry. This was achieved using the Sharpless asymmetric dihydroxylation procedure with AD-mix-α on a suitable precursor (compound 629). beilstein-journals.orgnih.govnii.ac.jp This reaction sequence resulted in the formation of an epoxy alcohol (compound 630a) through spontaneous epoxide formation. beilstein-journals.orgnih.govnii.ac.jp

Other strategies for introducing hydroxyl groups in natural product synthesis include methods like the Rubottom reaction, used in the synthesis of (+)-olivin. msu.edu Chemoselective transformation of hydroxyl groups is an active area of research, with methods being developed for direct conjugation, oxidation, activation, and conversion to alternative chemical handles. nih.gov Enzymes like lipases can also be utilized for regio- and chemoselective O-acylation of hydroxyl groups. nih.gov

Strategic Use of Protecting Groups and Catalytic Reactions in this compound Synthesis

Protecting groups are essential in organic synthesis to temporarily mask reactive functional groups, preventing unwanted side reactions during multi-step transformations. pressbooks.pubiris-biotech.deorganic-chemistry.org A good protecting group should be easy to install, stable under reaction conditions, and easy to remove. pressbooks.puborganic-chemistry.org

In the synthesis of this compound by Makabe's group, the hydroxyl group of the epoxy alcohol intermediate (compound 630a) was protected as a methoxymethyl ether (MOM ether) to yield compound 631a. beilstein-journals.orgnih.govnii.ac.jp This protected intermediate was then carried through subsequent steps, including alkynylation and Sonogashira cross-coupling. beilstein-journals.orgnih.govnii.ac.jp The MOM ether protecting group was later removed using BF3 etherate. beilstein-journals.orgnih.gov

Catalytic reactions play a significant role in modern organic synthesis, offering advantages in terms of efficiency and atom economy. rsc.orgresearchgate.netresearchgate.netpnas.orgacs.orgutoronto.ca The synthesis of this compound involved catalytic reactions. The Sonogashira cross-coupling reaction, a palladium-catalyzed process, was used to couple the protected intermediate 632a with compound 633, forming the enyne 634a. beilstein-journals.orgnih.govbeilstein-journals.org Following this, diimide reduction of the enyne was performed. beilstein-journals.orgnih.gov Catalytic hydrogenation is another common catalytic method used in natural product synthesis. beilstein-journals.orgbeilstein-journals.org

The increasing interest in protecting-group-free synthesis and the development of highly chemoselective catalytic methods aim to streamline synthetic routes to complex natural products. rsc.orgresearchgate.netresearchgate.netpnas.orgacs.org

Biosynthetic Hypotheses for Tonkinelin

Proposed Biogenetic Pathways for Annonaceous Acetogenins (B1209576)

Annonaceous acetogenins are believed to be derived from long-chain fatty acids. nih.govsysrevpharm.orgmdpi.complos.orgresearchgate.netresearchgate.net The polyketide pathway involves the iterative condensation of simple carbon units, primarily acetate (B1210297), to build the long aliphatic chain characteristic of these compounds.

Fatty Acid Precursors

The carbon backbone of Annonaceous acetogenins, typically ranging from C32 to C37, is thought to originate from the elongation of a starter fatty acid molecule. nih.govsysrevpharm.orgmdpi.complos.orgresearchgate.netresearchgate.net These starter units are likely derived from the plant's primary metabolism. The specific chain length of the resulting acetogenin (B2873293) is determined by the number of elongation cycles.

Formation of the γ-Lactone Moiety

A defining structural feature of Annonaceous acetogenins is the terminal α,β-unsaturated γ-lactone ring. nih.govnih.govdoaj.orgsysrevpharm.orgmdpi.comresearchgate.net This moiety is believed to be formed by the condensation of the carboxylic acid terminus of the growing fatty acid chain with a 2-propanol unit. nih.govsysrevpharm.orgresearchgate.net Subsequent dehydration and oxidation steps would lead to the formation of the characteristic unsaturated γ-lactone.

Elongation and Functionalization of the Alkyl Chain

Following the formation of the initial carbon chain and the γ-lactone, the long alkyl chain undergoes further elongation and functionalization. This involves the introduction of oxygen-containing functional groups such as hydroxyls, ketones, and potentially epoxides or double bonds, which are then modified to form the final structure. nih.govsysrevpharm.orgmdpi.com The position and stereochemistry of these functional groups are determined by specific enzymatic transformations.

Postulated Enzymatic Transformations Leading to Tonkinelin's Unique Structure

This compound's structure, particularly the presence of vicinal diols and the absence of cyclic ethers, suggests specific enzymatic activities are involved in its biosynthesis that differ from those producing cyclic ACGs. nih.govnih.gov

Mechanisms for Vicinal Diol Formation

The vicinal diol functionality at C-17 and C-18 in this compound is a key feature. The formation of vicinal diols in natural products often occurs through the enzymatic dihydroxylation of a carbon-carbon double bond or the hydrolysis of an epoxide intermediate. In the context of Annonaceous acetogenin biosynthesis, a plausible mechanism involves the epoxidation of a double bond at the corresponding position in a precursor molecule, followed by enzymatic hydrolysis of the epoxide ring to yield the vicinal diol. mdpi.comacs.orgut.eepsu.edu

Absence of Tetrahydrofuran (B95107) or Epoxide Ring Formation

Unlike many other Annonaceous acetogenins which feature THF or epoxide rings formed through the cyclization of polyepoxide or hydroxylated alkene precursors, this compound lacks these cyclic structures. nih.govnih.govnih.govdoaj.orgsysrevpharm.orgmdpi.comnih.govnih.gov This suggests that the enzymatic machinery involved in this compound biosynthesis either does not produce the necessary epoxide or polyene precursors for cyclization, or that specific enzymes that would catalyze epoxide formation and subsequent cyclization are absent or inactive in the relevant biosynthetic pathway. mdpi.comacs.orgpsu.edu The presence of the vicinal diol instead of a cyclic ether at positions C-17 and C-18 highlights a divergence in the biosynthetic pathway compared to THF-containing ACGs, where similar hydroxylated or epoxidized precursors would typically undergo intramolecular cyclization.

Mechanistic and Biological Activity Studies of Tonkinelin in Vitro and Ex Vivo Models

In Vitro Cytotoxicity Profiling in Cancer Cell Lines

Initial pharmacological evaluations have demonstrated that Tonkinelin exhibits inhibitory activity against human cancer cell lines. This cytotoxicity is a characteristic feature of Annonaceous acetogenins (B1209576) and forms the basis for their investigation as potential chemotherapeutic agents.

This compound has also demonstrated inhibitory effects on the human colon adenocarcinoma cell line, HCT-8. Similar to the findings with HL-60 cells, the precise IC50 value for this compound in HCT-8 cells has not been reported in the available research. HCT-8 cells serve as a valuable in vitro model for colorectal cancer research.

Cell LineCancer TypeIC50 of this compound
HL-60 Human Promyelocytic LeukemiaNot Available
HCT-8 Human Colon AdenocarcinomaNot Available

Molecular Target Identification and Validation

The primary molecular target of Annonaceous acetogenins, and by extension this compound, has been identified as Complex I (NADH-ubiquinone oxidoreductase) of the mitochondrial respiratory chain.

Annonaceous acetogenins are potent inhibitors of mitochondrial Complex I. nih.gov This enzyme complex is the first and largest of the five complexes in the electron transport chain located in the inner mitochondrial membrane. Its primary function is to transfer electrons from NADH to ubiquinone, a process coupled with the pumping of protons from the mitochondrial matrix to the intermembrane space. By inhibiting Complex I, Annonaceous acetogenins disrupt the electron flow, which is a critical step in cellular respiration. nih.govnih.gov This inhibition leads to a decrease in ATP production, the primary energy currency of the cell. nih.govresearchgate.net

The inhibition of mitochondrial Complex I by compounds like this compound leads to a profound disruption of cellular bioenergetics. The blockade of the electron transport chain results in a decreased rate of oxidative phosphorylation, leading to a significant reduction in cellular ATP levels. nih.gov This energy depletion can trigger a cascade of downstream cellular events. Cells may attempt to compensate by upregulating glycolysis, a less efficient pathway for ATP production. bmbreports.org The disruption of mitochondrial function can also lead to an increase in the production of reactive oxygen species (ROS), contributing to oxidative stress and cellular damage. nih.gov Ultimately, the severe energy deficit and cellular stress can induce apoptosis, or programmed cell death, in cancer cells which often have high energy demands to sustain their rapid proliferation. nih.gov

Comparative Analysis of Biological Potency with Related Annonaceous Acetogenins

The biological potency of Annonaceous acetogenins is influenced by their chemical structure. While a direct comparative study featuring this compound is not available, general structure-activity relationships within this class of compounds can provide insights into its potential relative potency.

Annonaceous acetogenins are characterized by a long aliphatic chain containing a terminal γ-lactone ring and often one or more tetrahydrofuran (B95107) (THF) rings. The number and arrangement of these THF rings, as well as the presence and stereochemistry of hydroxyl groups, significantly impact their cytotoxic activity. nih.govnih.gov

Generally, acetogenins with two THF rings (bis-THF) exhibit greater potency than those with a single THF ring (mono-THF). frontiersin.org The relative position of the THF rings (adjacent vs. non-adjacent) also plays a crucial role. For instance, laherradurin, which possesses adjacent bis-THF moieties, has been reported to be more active than cherimolin-2, which has a non-adjacent bis-THF structure. nih.gov The stereochemistry of the hydroxyl groups flanking the THF rings is another critical determinant of activity. nih.gov this compound's specific structural features in relation to these general trends would be expected to influence its biological potency compared to other well-characterized acetogenins like bullatacin (B1665286) or annonacin. nih.govscielo.brscielo.br

Investigation of Other Potential Cellular Mechanisms of Action

While the primary mechanism of action for many Annonaceous acetogenins, the class of compounds to which this compound belongs, is the inhibition of mitochondrial Complex I, research into this family of molecules has revealed a spectrum of other potential cellular mechanisms. These alternative pathways may contribute to their observed cytotoxic and anti-tumor activities in in vitro and ex vivo models. Given the structural similarities and shared biological profiles within the Annonaceous acetogenin (B2873293) family, it is plausible that this compound may exert its effects through one or more of these additional mechanisms.

Induction of Apoptosis via Caspase-Independent Pathways

Annonaceous acetogenins have been shown to induce programmed cell death, or apoptosis, a crucial process for eliminating cancerous cells. While many chemotherapeutic agents trigger apoptosis through caspase-dependent pathways, some acetogenins may utilize alternative routes. One such pathway involves the Apoptosis-Inducing Factor (AIF). A study on the Annonaceous acetogenin mimic AA005 demonstrated that it induces a unique form of cell death in colorectal adenocarcinoma cells that is independent of caspase-3 activation. nih.gov This process was found to be dependent on AIF, a mitochondrial flavoprotein that can translocate to the nucleus and cause DNA fragmentation and chromatin condensation. nih.gov This suggests that certain acetogenins could bypass the classical caspase cascade to initiate cell death.

Generation of Reactive Oxygen Species (ROS)

The production of reactive oxygen species (ROS) is another potential mechanism through which Annonaceous acetogenins may exert their cytotoxic effects. ROS are chemically reactive molecules containing oxygen that can cause significant damage to cell structures, including lipids, proteins, and DNA, ultimately leading to cell death. Research on the acetogenin mimic AA005 has indicated that its treatment of cancer cells leads to an accumulation of intracellular ROS at early stages. nih.gov The inhibition of mitochondrial Complex I by acetogenins can disrupt the electron transport chain, leading to an increase in electron leakage and the subsequent formation of superoxide radicals, a primary form of ROS.

Modulation of Cell Signaling Pathways

Annonaceous acetogenins have been found to interfere with key signaling pathways that regulate cell growth, proliferation, and survival.

mTOR Pathway: The mammalian target of rapamycin (mTOR) is a central kinase that governs cell growth and metabolism. Some acetogenin analogues, such as AA005, have been shown to inhibit the mTOR Complex 1 (mTORC1) signaling pathway. nih.gov This inhibition can lead to a downstream cascade of events, including the induction of autophagy and arrest of the cell cycle. nih.gov

RIP-1 Kinase: Receptor-Interacting Protein 1 (RIP-1) kinase is a critical regulator of cell death and inflammation. In studies with the acetogenin mimic AA005, it was observed that the necroptosis inhibitor necrostatin-1, which targets RIP-1, could inhibit AIF translocation and partially suppress AA005-induced cell death. nih.gov This finding suggests a potential role for RIP-1 in mediating the cytotoxic effects of some acetogenins. nih.gov

Induction of Autophagy

Autophagy is a cellular process involving the degradation of a cell's own components through the lysosomal machinery. While it is primarily a survival mechanism, under certain conditions, it can also lead to cell death. The inhibition of the mTOR pathway by some Annonaceous acetogenins is a known trigger for autophagy. nih.gov For instance, the acetogenin analog AA005 has been reported to induce autophagy in colon cancer cells. nih.gov

Cell Cycle Arrest

The cell cycle is a series of events that take place in a cell as it grows and divides. Disruption of the cell cycle is a common strategy for anti-cancer therapies. Annonaceous acetogenins have been shown to induce cell cycle arrest, particularly at the G1 phase. nih.gov This prevents the cell from entering the S phase, during which DNA replication occurs, thereby halting proliferation. The acetogenin mimic AA005 has been specifically noted to arrest the cell cycle at the G1 phase in colon cancer cells. nih.gov

Table 1: Potential Cellular Mechanisms of Annonaceous Acetogenins (In Vitro/Ex Vivo)

Mechanism Observed Effect Potential Outcome
Caspase-Independent Apoptosis Induction of cell death without caspase-3 activation; dependence on Apoptosis-Inducing Factor (AIF). nih.gov DNA fragmentation and cell death.
Reactive Oxygen Species (ROS) Generation Accumulation of intracellular ROS. nih.gov Oxidative stress and cellular damage.
mTOR Pathway Inhibition Blockade of the mTOR Complex 1 (mTORC1) pathway. nih.gov Inhibition of cell growth and induction of autophagy.
RIP-1 Kinase Involvement Partial suppression of cell death by RIP-1 inhibitors. nih.gov Modulation of programmed cell death pathways.
Autophagy Induction Triggering of cellular self-degradation process. nih.gov Can lead to either cell survival or cell death.

| Cell Cycle Arrest | Halting of the cell cycle, often at the G1 phase. nih.gov | Inhibition of cancer cell proliferation. |

Structure Activity Relationship Sar of Tonkinelin and Its Analogues

Influence of the γ-Lactone Ring on Biological Activity

The γ-lactone ring, specifically an α,β-unsaturated γ-lactone, is a critical structural feature for the biological activity of most Annonaceous acetogenins (B1209576). mdpi.comnih.gov This moiety is a common feature in the skeleton of these natural products, which are typically derived from unbranched C32 or C34 fatty acids. nih.gov The lactone ring is believed to play a crucial role in the inhibition of the mitochondrial complex I (NADH: ubiquinone oxidoreductase), a primary mechanism of action for many acetogenins. nih.gov Compounds containing this functional group are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. researchgate.netmdpi.commdpi.com

Significance of the Alkyl Chain Length and Saturation

Tonkinelin is a C37 acetogenin (B2873293), possessing a long, unbranched hydrocarbon chain. nih.gov The length and degree of saturation of this alkyl chain are significant determinants of the molecule's lipophilicity and its ability to interact with and traverse cellular membranes. In various classes of bioactive lipids, alkyl chain length and saturation are known to modulate biological effects. For instance, studies on other amphiphilic molecules have shown that cytotoxicity can increase with chain length up to a certain point, after which a saturation or decrease in effect is observed. nih.gov

For acetogenins, the length of the hydrocarbon chain that acts as a spacer between the terminal lactone ring and the central oxygenated functions (like the vicinal diol in this compound or THF rings in other acetogenins) is critical. Research on other acetogenins suggests that an optimal distance between these two key regions is necessary for potent activity. researchgate.net For example, some studies have found that C35 acetogenins can be more active than their C37 counterparts if all other structural features are identical. researchgate.net The fully saturated nature of this compound's alkyl chain also influences its flexibility and conformation, which in turn affects its binding affinity to target proteins.

| THF Rings | Absent in this compound. In other acetogenins, the number, position, and stereochemistry of THF rings are major determinants of high potency. mdpi.comresearchgate.net | The lack of THF rings is a key reason for its classification as an "unusual" acetogenin and its lower potency compared to cyclic analogues. nih.govnih.gov |

Impact of Stereochemistry on Biological Efficacy

Stereochemistry plays a pivotal role in the biological efficacy of chiral natural products, as it affects drug-target interactions and uptake by transporters. nih.gov Annonaceous acetogenins possess multiple chiral centers, and their specific three-dimensional arrangement is a critical determinant of potency. researchgate.net

General studies on other acetogenins have shown that specific stereochemical arrangements, such as a threo/trans/threo/trans/erythro configuration around the THF rings, lead to greater cytotoxicity than other arrangements. researchgate.net Furthermore, the configuration at other specific carbon atoms along the chain can also influence cytotoxic selectivity. researchgate.net This underscores the principle that the precise spatial orientation of functional groups is paramount for effective biological activity.

Comparison of Linear Acetogenin SAR with Cyclic Analogs

The structure of this compound provides a valuable case study for comparing the SAR of linear acetogenins with their cyclic (THF-containing) analogs. This compound represents a simpler, linear scaffold, characterized by the absence of THF rings. nih.gov In contrast, many of the most potent Annonaceous acetogenins, such as bullatacin (B1665286), feature one or two adjacent THF rings in the center of their hydrocarbon chain. mdpi.comnih.gov

Research has consistently shown that acetogenins containing adjacent bis-THF rings are among the most potent antitumor agents in this class of compounds. mdpi.comresearchgate.net The THF ring system is believed to be crucial for optimally positioning the molecule within its biological target, leading to very high inhibitory potency, often in the nanomolar range. nih.gov

The biological evaluation of this compound aligns with these findings. Synthetic diastereomers of this compound showed "remarkably weak inhibitory activity" against mitochondrial complex I when compared to ordinary, potent acetogenins like bullatacin. nih.gov This significant difference in potency highlights the critical role of the cyclic THF core. While the γ-lactone and hydroxyl groups are necessary, the rigid, complex structure conferred by the THF rings appears to be a key requirement for the high-potency inhibition of mitochondrial complex I that characterizes the most powerful acetogenins.

Advanced Analytical Methodologies in Tonkinelin Research

Chromatographic Methods for Isolation and Quantification

Chromatography is the cornerstone for the isolation and quantification of individual acetogenins (B1209576), including Tonkinelin, from intricate natural product extracts. The choice of technique depends on the required resolution, speed, and scale of the analysis.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of Annonaceous acetogenins. nih.govnih.gov Due to the lack of a strong chromophore in most acetogenins, detection is typically performed at low wavelengths, such as 220 nm. nih.govnih.govoatext.com The separation is predominantly achieved using reverse-phase columns, most commonly C18. nih.gov

A key challenge in HPLC analysis is the structural similarity among different acetogenins, which often co-elute. To overcome this, gradient elution is frequently employed, using mobile phases typically composed of methanol (B129727)/water or acetonitrile/water mixtures. nih.govoatext.com The development of a validated HPLC method allows for the simultaneous determination of multiple acetogenins in extracts from Annonaceae plant seeds, demonstrating good precision, accuracy, and recovery. nih.govnih.gov This approach is essential for the quality control of raw materials and purified fractions containing this compound.

ParameterConditionSource
ColumnReversed-phase C18 (250 mm × 4.6 mm, 5 µm) nih.gov
Mobile PhaseGradient of Methanol (A) and Water (B) nih.gov
Flow Rate1.0 mL/min nih.gov
DetectionDiode Array Detector (DAD) at 220 nm nih.gov
Column Temperature30°C nih.gov

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High Performance Liquid Chromatography (UHPLC), represents a significant advancement over conventional HPLC. By utilizing columns packed with sub-2 µm particles, UPLC systems operate at higher pressures, achieving dramatically increased resolution, sensitivity, and speed of analysis. researchgate.net

For the analysis of complex natural product extracts containing numerous structurally related acetogenins, UPLC offers superior separation efficiency, allowing for better resolution of isomeric and closely related compounds. researchgate.net This enhanced resolution is particularly valuable when UPLC is coupled with mass spectrometry (UPLC-MS), as it reduces ion suppression effects and provides cleaner mass spectra for identification. researchgate.net The shorter run times—often reducing analysis from 30-60 minutes in HPLC to just a few minutes in UPLC—greatly enhance sample throughput, which is critical in metabolomics and pharmacokinetic studies.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov However, its direct application to the analysis of Annonaceous acetogenins like this compound is limited. Acetogenins are large, non-volatile, and often thermally labile molecules, making them unsuitable for direct GC analysis without chemical derivatization to increase their volatility. nih.gov

While GC-MS has been successfully used to identify other classes of compounds from Annonaceae plants, such as polycyclic aromatic alkaloids, this method is not the primary choice for acetogenin (B2873293) analysis. nih.gov A GC-MS analysis of Annona muricata seed extract, for instance, primarily identified fatty acids and other more volatile organic compounds rather than acetogenins. rjpponline.org Therefore, liquid chromatography techniques remain the standard for this compound research.

Advanced Mass Spectrometry for Comprehensive Analysis

Mass spectrometry (MS) is an indispensable tool for the structural characterization of natural products. When coupled with chromatographic separation, it provides unparalleled sensitivity and specificity for identifying and quantifying compounds in complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive method for the identification and quantification of Annonaceous acetogenins. acs.orgnih.gov Acetogenins are readily analyzed by LC-MS in positive-ion mode, often using electrospray ionization (ESI). acs.org A notable characteristic of acetogenins in ESI-MS is their tendency to form sodium ([M+Na]⁺) or lithium ([M+Li]⁺) adducts rather than protonated molecules ([M+H]⁺), especially when these cations are present in the mobile phase or infused post-column. researchgate.netacs.org

Tandem MS (MS/MS) experiments on these adducts provide rich structural information. Collision-induced dissociation (CID) of lithiated acetogenins, for example, generates specific fragmentation patterns that can help elucidate the compound's structure. researchgate.netresearchgate.net More recently, the use of copper adducts ([M+Cu]²⁺) in LC-MS/MS has been shown to yield diagnostic fragment ions that help identify the positions of tetrahydrofuran (B95107) (THF) rings and hydroxyl groups along the fatty acid chain—features that are critical for distinguishing different acetogenins. acs.org This level of detail is essential for the unambiguous identification of specific acetogenins like this compound within a complex plant extract. nih.govnih.gov

ParameterCondition/ObservationSource
Ionization ModePositive Electrospray Ionization (ESI) acs.org
Observed IonsPrimarily sodium [M+Na]⁺, lithium [M+Li]⁺, or copper [M+Cu]²⁺ adducts acs.orgacs.org
FragmentationCollision-Induced Dissociation (CID) of cation adducts researchgate.netacs.org
Key ApplicationDereplication and structural characterization of acetogenins in crude extracts acs.org
InstrumentationOften coupled with high-resolution mass spectrometers (e.g., Q-Orbitrap, Q-TOF) nih.govtandfonline.com

Mass Spectrometry Imaging (MSI) is a powerful, label-free technique that visualizes the spatial distribution of a wide range of molecules—from small molecules and metabolites to lipids and proteins—directly within tissue sections. maastrichtuniversity.nl This technology provides crucial information on where a compound localizes within a specific organ or tissue, offering insights into its mechanism of action, target engagement, and potential off-target effects.

While specific MSI studies on this compound have not been reported, the technique is broadly applicable to mapping the distribution of exogenous compounds, such as natural products, in preclinical research. maastrichtuniversity.nl In a murine model of cardiovascular remodeling, for instance, MSI could be employed to determine the concentration and distribution of this compound within the heart tissue. By analyzing tissue sections from treated animals, researchers could map the compound's presence in different cardiac regions (e.g., ventricles, atria, fibrotic areas) and correlate its location with histological changes or biomarker expression. This provides a direct link between the compound's tissue pharmacokinetics and its pharmacological effect, a critical step in drug discovery and development.

Derivatization for Enhanced Mass Spectrometry Fragmentation

In the analysis of complex natural products like this compound, mass spectrometry (MS) is a critical tool. However, to improve the sensitivity and obtain more structurally informative fragmentation patterns, derivatization techniques are often employed. nih.gov This involves chemically modifying the molecule to enhance its volatility, ionization efficiency, and to direct fragmentation pathways, which is particularly useful for compounds with multiple functional groups. researchgate.net

For acetogenins such as this compound, which contain hydroxyl (-OH) groups, a common derivatization strategy is silylation. nih.gov This process replaces the active hydrogen of the hydroxyl group with a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS).

Common Silylating Agents and Their Properties

Derivatizing Agent Abbreviation Properties of Derivative
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA Highly volatile, produces stable TMS derivatives.
N-Methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA One of the most volatile and powerful silylating agents.

The introduction of a TMS group increases the molecular weight by a predictable mass (72 Da), which aids in identification. More importantly, silylation enhances the stability and volatility of this compound, making it more amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). During fragmentation, the silyl group can direct bond cleavage, leading to characteristic ions that help pinpoint the location of the original hydroxyl groups along the molecule's aliphatic chain. nih.gov This directed fragmentation provides clearer and more easily interpretable mass spectra, which is invaluable for confirming the structure or identifying related analogues in a complex mixture. nih.gov

Sophisticated Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules. For a compound with the structural complexity of this compound, advanced NMR techniques are indispensable for unambiguously assigning its constitution and stereochemistry.

Two-Dimensional NMR for Structural Connectivity

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the types of protons and carbons present, two-dimensional (2D) NMR experiments are required to piece together the molecular puzzle. nih.gov These techniques reveal correlations between nuclei, allowing for the establishment of bond-by-bond connectivity.

Several 2D NMR experiments are crucial in this process:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). It is fundamental for tracing out the connectivity of proton spin systems within the this compound structure, such as the protons along its long alkyl chain and within its tetrahydrofuran rings. nanalysis.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It provides a definitive link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds). HMBC is critical for connecting the different spin systems identified by COSY, allowing researchers to link the aliphatic chain to the tetrahydrofuran rings and the α,β-unsaturated γ-lactone moiety, thus assembling the complete carbon skeleton of this compound.

Application of 2D NMR in this compound Structural Analysis

NMR Experiment Information Yielded Application to this compound Structure
COSY ¹H-¹H correlations (2-3 bonds) Maps proton spin systems in the alkyl chain and THF rings.
HSQC ¹H-¹³C correlations (1 bond) Assigns specific carbons to their attached protons.

Chiral NMR for Stereochemical Confirmation

NMR spectroscopy is generally insensitive to chirality, meaning enantiomers produce identical spectra in an achiral solvent. nih.govscispace.com However, determining the absolute configuration of stereocenters is vital. Chiral NMR techniques overcome this limitation by creating a diastereomeric environment, which allows for the differentiation of enantiomers or diastereomers. nanalysis.com

This can be achieved by using:

Chiral Derivatizing Agents (CDAs): The analyte, such as this compound, is reacted with an enantiomerically pure CDA to form two new diastereomeric compounds. nanalysis.com These diastereomers have different physical properties and, crucially, distinct NMR spectra, allowing for their differentiation and quantification. For the hydroxyl groups in this compound, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a classic example of a CDA.

Chiral Solvating Agents (CSAs): A chiral solvent or additive is used to form transient, weak diastereomeric complexes with the analyte. This induces small but measurable differences in the chemical shifts (Δδ) for corresponding nuclei in the two enantiomers, enabling their distinction without chemical modification of the analyte. frontiersin.org

While the absolute configuration of natural this compound was suggested by comparing the optical rotation of synthetic diastereomers with the natural compound, chiral NMR represents a powerful alternative or complementary method for confirming such stereochemical assignments. nih.gov

Computational Chemistry Approaches in this compound Studies

Computational chemistry provides theoretical insights that complement experimental data, offering a deeper understanding of a molecule's properties and interactions at an atomic level.

Molecular Modeling and Docking Studies for Target Interaction

Molecular modeling and docking are powerful in silico tools used to predict how a ligand (like this compound) might bind to the active site of a biological target, such as an enzyme or receptor. nih.govmdpi.com Given that acetogenins are known inhibitors of the mitochondrial NADH-ubiquinone oxidoreductase (Complex I), docking studies can elucidate the specific interactions that govern this inhibition. nih.gov

The process typically involves:

Receptor and Ligand Preparation: Obtaining or building high-resolution 3D structures of the target protein (e.g., a subunit of Complex I) and the ligand (this compound).

Docking Simulation: Using a docking algorithm to explore a vast number of possible orientations and conformations of this compound within the binding site of the target. nih.gov

Scoring and Analysis: Each generated pose is assigned a score based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). biointerfaceresearch.com The top-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces, that stabilize the ligand-protein complex.

These studies can predict the binding energy and identify the key amino acid residues involved in the interaction, providing a structural hypothesis for this compound's mechanism of action and guiding the design of future analogues with potentially enhanced activity. researchgate.net

Conformational Analysis

Conformational analysis is the study of the different 3D arrangements (conformations) a molecule can adopt due to rotation around its single bonds. chemistrysteps.com this compound possesses a long, flexible aliphatic chain, meaning it can exist in numerous low-energy conformations. Understanding this conformational landscape is crucial, as the biologically active conformation—the specific shape the molecule adopts when it binds to its target—may not be the lowest-energy conformation in solution. youtube.combiomedres.us

Computational methods, such as molecular mechanics or quantum mechanics calculations, are used to systematically explore the potential energy surface of the molecule. This analysis helps to:

Identify stable, low-energy conformers.

Determine the energy barriers between different conformations.

Understand how the spatial arrangement of key functional groups (like the hydroxyls and tetrahydrofuran rings) changes with conformation.

By correlating conformational analysis with molecular docking results, researchers can gain a more dynamic and realistic picture of how this compound approaches and adapts its shape to fit into the binding pocket of its biological target, providing a more complete model of its molecular recognition process. utdallas.edu

Future Research Trajectories and Academic Perspectives on Tonkinelin

Elucidation of Complete Biosynthetic Pathways

A significant gap in the current understanding of Tonkinelin is the complete elucidation of its biosynthetic pathway. Annonaceous acetogenins (B1209576) are polyketides, believed to be derived from the condensation of acetate (B1210297) units. However, the specific enzymatic machinery and genetic pathways responsible for the assembly of this compound's distinctive C37 backbone, including its vicinal diol and α,β-unsaturated γ-lactone ring, remain unknown.

Future research in this area will likely involve a combination of genomic and metabolomic approaches. Key objectives include:

Genome Sequencing: Sequencing the genome of Uvaria tonkinensis to identify the polyketide synthase (PKS) gene clusters responsible for synthesizing the acetogenin (B2873293) backbone.

Transcriptomic Analysis: Identifying the specific genes within the cluster that are actively expressed in the root bark, where this compound is produced.

Heterologous Expression: Expressing candidate genes in a host organism, such as Aspergillus or Saccharomyces cerevisiae, to characterize the function of individual enzymes (e.g., ketosynthases, acyltransferases, reductases) involved in the pathway. nih.govresearchgate.net

Isotopic Labeling Studies: Using stable isotope-labeled precursors (e.g., ¹³C-labeled acetate) to trace the assembly of the carbon skeleton in Uvaria tonkinensis plant cultures.

Understanding the biosynthesis of this compound would not only provide fundamental insights into natural product chemistry but could also enable bioengineering approaches for the sustainable production of this compound and novel, structurally diverse analogues. nih.gov

Development of Novel Synthetic Routes to Complex Analogues

The chemical synthesis of this compound is crucial for confirming its absolute configuration and for generating sufficient quantities for detailed biological evaluation. nih.gov Total synthesis also provides a platform for creating complex analogues to explore structure-activity relationships (SAR).

The first stereoselective total syntheses of (17S,18S,36S)-tonkinelin and its (17R,18R,36S) diastereomer have been achieved, confirming the absolute configuration of the natural product as likely being (17S,18S). nih.govrsc.orgresearchgate.net These synthetic efforts have established key strategies that can be expanded upon.

Synthetic StrategyKey Reactions InvolvedReference
Convergent Synthesis Wittig Olefination, Ring-Closing Metathesis (RCM), Asymmetric Dihydroxylation, Chemoselective Diimide Olefin Reduction rsc.orgresearchgate.net
Fragment Coupling Sonogashira Cross-Coupling Reaction researchgate.net

Future research will focus on developing more efficient and versatile synthetic routes. Goals for these new routes would include:

Late-Stage Functionalization: Designing syntheses that allow for the modification of the this compound scaffold in the final steps, enabling the rapid creation of a library of analogues.

Stereodivergent Synthesis: Developing methods to access all possible stereoisomers of this compound to comprehensively investigate the impact of stereochemistry on biological activity.

The development of such routes is essential for creating structurally simplified analogues, which may retain or even improve upon the biological activity of the parent compound while being easier to synthesize. nih.gov

Identification of Additional Molecular Targets and Signaling Pathways

Initial pharmacological studies have shown that this compound possesses cytotoxic properties. It inhibits the growth of human leukemia (HL-60) and human colon adenocarcinoma (HCT-8) cell lines in vitro. nih.gov Furthermore, synthetic this compound has been shown to be an inhibitor of the mitochondrial NADH-ubiquinone oxidoreductase (Complex I), a common target for Annonaceous acetogenins. nih.govresearchgate.net However, its inhibitory activity was found to be remarkably weak compared to other acetogenins like bullatacin (B1665286), suggesting that Complex I may not be its primary target or that other mechanisms contribute to its cytotoxicity. nih.govresearchgate.net

This discrepancy points to the critical need to identify additional and more specific molecular targets. Future research should aim to:

Unbiased Target Identification: Employing techniques such as chemical proteomics, thermal proteome profiling (TPP), and affinity chromatography with immobilized this compound analogues to identify binding partners in cancer cell lysates.

Pathway Analysis: Once direct targets are identified, downstream signaling pathways affected by this compound can be investigated using transcriptomics (RNA-seq) and proteomics. This could reveal impacts on key cancer-related pathways such as apoptosis, cell cycle regulation, or metabolic signaling. nih.govmiami.eduresearchgate.net

Validation of Targets: Using techniques like CRISPR/Cas9-mediated gene knockout or siRNA knockdown to validate whether the identified targets are essential for this compound's cytotoxic effects.

Identifying the specific molecular targets is paramount for understanding its mechanism of action and for the rational design of more potent and selective anticancer agents. nih.gov

Exploration of this compound's Role in Plant Biochemistry and Chemical Ecology

As a secondary metabolite, this compound likely plays a significant role in the survival and interaction of its source plant, Uvaria tonkinensis, within its ecosystem. The field of chemical ecology studies the chemical mediators of interactions between organisms. wikipedia.orgaccessscience.com Annonaceous acetogenins are widely recognized for their potent insecticidal and antimicrobial properties, suggesting a primary defensive function.

Future research in this area should investigate the specific ecological roles of this compound:

Antifeedant and Insecticidal Assays: Testing the effect of purified this compound on relevant herbivores and insect pests that may predate on Uvaria tonkinensis.

Antimicrobial and Antifungal Activity: Screening this compound against a panel of pathogenic bacteria and fungi found in the plant's native soil and environment.

Allelopathic Potential: Investigating whether this compound is exuded from the roots and if it has an inhibitory effect on the germination or growth of competing plant species. accessscience.com

Localization within the Plant: Using imaging techniques like mass spectrometry imaging (MSI) to determine the precise location and concentration of this compound within the plant tissues (e.g., root bark, xylem, phloem) to infer its function in systemic defense.

Understanding the natural role of this compound will provide context for its biological activities and may inspire new applications in agriculture, such as the development of natural pesticides. nih.gov

Design of Targeted Analytical Probes for In Vitro Systems

To facilitate the detailed study of this compound's mechanism of action at a molecular and cellular level, the development of targeted analytical probes is essential. mskcc.org These probes are typically derivatives of the parent molecule that have been modified with a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, without significantly altering the molecule's biological activity.

The design and synthesis of this compound-based probes would enable a variety of in vitro applications:

Fluorescent Probes: A this compound analogue conjugated to a fluorophore could be used in fluorescence microscopy and flow cytometry to visualize its subcellular localization, track its uptake into live cells, and identify its target organelles. nih.govrsc.org

Affinity-Based Probes: A biotinylated this compound analogue could be used for affinity purification-mass spectrometry (AP-MS) to pull down and identify its direct protein binding partners from cell extracts.

Activity-Based Probes: If a covalent interaction with a target is discovered, an activity-based probe could be designed with a reactive group to permanently label the active site of its target enzyme, facilitating more robust identification and characterization.

These chemical biology tools are indispensable for moving beyond phenomenological observations of cytotoxicity towards a precise, mechanistic understanding of how this compound functions inside the cell. nih.gov

Q & A

Q. How can machine learning models accelerate the optimization of this compound derivatives for improved bioavailability?

  • Methodological Answer :
  • Dataset Curation : Compile ADME data from published analogues (e.g., LogP, PAMPA permeability).
  • Model Training : Apply random forest or graph neural networks (GNNs) to predict solubility and metabolic stability.
  • Validation : Synthesize top-predicted derivatives and test in Caco-2 assays.
  • References: .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.